molecular formula C10H4O2S2 B011667 Benzo[1,2-b:4,5-b']dithiophene-4,8-dione CAS No. 32281-36-0

Benzo[1,2-b:4,5-b']dithiophene-4,8-dione

Cat. No. B011667
CAS RN: 32281-36-0
M. Wt: 220.3 g/mol
InChI Key: SIUXRPJYVQQBAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The efficient synthesis of benzo[1,2-b:4,5-b']dithiophene-4,8-dione has been developed through straightforward chemical processes. This synthesis enables the production of the dione, which can undergo various chemical transformations to yield molecules suitable for π-conjugated materials for organic electronics (Arroyave, Richard, & Reynolds, 2012).

Molecular Structure Analysis

The molecular structure of benzo[1,2-b:4,5-b']dithiophene-4,8-dione derivatives has been explored, revealing insights into electronic properties, crystal packing, and charge transport mechanisms. These investigations involve synthetic strategies to modify the conjugation length and electron affinity of the base molecular structure, providing a basis for understanding the material's electronic band structures and charge-carrier transport properties (Getmanenko et al., 2013).

Chemical Reactions and Properties

Benzo[1,2-b:4,5-b']dithiophene-4,8-dione undergoes various chemical reactions that enable its transformation into precursors for advanced materials. These reactions facilitate the generation of diverse molecules that are crucial for the development of π-conjugated materials, significantly impacting the field of organic electronics by providing versatile building blocks for semiconductor devices.

Physical Properties Analysis

The physical properties of benzo[1,2-b:4,5-b']dithiophene-4,8-dione and its derivatives have been extensively studied, particularly in the context of organic solar cells. These investigations include the analysis of molecular orbital energy levels, which are instrumental in achieving high open-circuit voltage (Voc) and power conversion efficiency (PCE) in organic solar cells. The compound's suitability for such applications is evidenced by its low-lying highest occupied molecular orbital energy level, contributing to a high Voc when used in solar cell devices (Ye et al., 2020).

Scientific Research Applications

  • Photovoltaic Performance Enhancement : Fluorine substitution in terpolymers based on benzo[1,2-c:4,5-c']dithiophene-4,8-dione and benzothiadiazole units enhances photovoltaic performance. This improvement is attributed to better intermolecular interactions and planarization (Kini et al., 2018).

  • Synthesis for Organic Electronics : A straightforward synthesis method for benzo[1,2-b:6,5-b']dithiophene-4,5-dione (BDTD) has been developed, enabling its transformation into diverse molecules for use in π-conjugated materials for organic electronics (Arroyave et al., 2012).

  • Potential in Polymer Solar Cells : Donor-acceptor (D-A) copolymers with benzo[1,2-b:4,5-c′]dithiophene-4,8-dione as an acceptor unit show promise for efficient power conversion in polymer solar cells (Zhao et al., 2016).

  • Low Band Gap Polymers : Polymers containing benzo[1,2-b:4,5-c′]dithiophene-4,8-dione demonstrate promising photovoltaic properties with potential applications in green energy conversion (Cao et al., 2012).

  • Ultraviolet Light Emission : Protecting the diketone of benzo[1,2-b:6,5-b']dithiophene-4,5-dione with ethylene glycol produces isomers that effectively emit ultraviolet light, expanding the emission boundary of 3,3′-fused dithiophenes (Li & Kiefel, 2023).

  • Organic Solar Cells Synthesis : A monomer for polymer solar cells, 2,6-Bis(trimethyltin)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b′]dithiophene, was synthesized, providing insights into its structure and potential applications in solar energy (Zhu-chai, 2013).

  • Electron-Withdrawing Substitutions : Electron-withdrawing substitutions on BDTD and related compounds can improve the power conversion efficiency of organic solar cells by controlling the band gap and planar conformation (Saravanan et al., 2018).

  • Highly Efficient Polymer Solar Cells : Modulation of bridges in BDT-TPD based copolymers can achieve polymer solar cells with power conversion efficiency as high as 7.71% (Liu et al., 2015).

  • Air-Stable n-Type Organic Field-Effect Transistors : A novel semiconducting quinone derivative of benzo[1,2-b:4,5-c']dithiophene-4,8-dione enables the creation of air-stable n-type organic field-effect transistors with high electron mobility (Mamada et al., 2010).

properties

IUPAC Name

thieno[2,3-f][1]benzothiole-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4O2S2/c11-7-5-1-3-13-9(5)8(12)6-2-4-14-10(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUXRPJYVQQBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)C3=C(C2=O)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186030
Record name (Benzo(1,2-b:4,5-b)dithiophene-4,8-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[1,2-b:4,5-b']dithiophene-4,8-dione

CAS RN

32281-36-0
Record name (Benzo(1,2-b:4,5-b)dithiophene-4,8-dione)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032281360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 32281-36-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149690
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Benzo(1,2-b:4,5-b)dithiophene-4,8-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (BENZO(1,2-B:4,5-B)DITHIOPHENE-4,8-DIONE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1C271HP09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

N,N-diethylthiophene-3-carboxamide (18.3 g, 0.1 mol) was dissolved in THF (100 mL) in a flame dried flask kept under an inert atmosphere. The reaction flak was placed in an ice bath followed by the dropwise addition of n-BuLi (40.0 mL, 2.5 M BuLi in hexane) over a period of 30 minutes. The reaction mixture was then allowed to warm to room temperature and stirred over a period of 2 hours. The reaction mixture was subsequently slowly poured into ice water (250 mL) and stirred for several hours. The resulting reaction mixture was filtered and the yellow precipitate washed successively with water, methanol (50 mL) and hexanes (50 mL). The title compound was obtained as a yellow powder (yield: 75%): GC-Ms: 220; 1H NMR (400 MHz, CDCl3,ppm) δ: 7.69-7.68(d, 2H), 7.65-7.64(d, 2H); 1H NMR (400 MHz, DMSO-d6, ppm) δ: 8.12-8.11(d, 2H), 7.60-7.59(d, 2H); 13C NMR (100 MHz, CDCl3, ppm) δ: 174.7, 145.1, 143.1, 133.8, 126.8.
Quantity
18.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzo[1,2-b:4,5-b']dithiophene-4,8-dione
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Benzo[1,2-b:4,5-b']dithiophene-4,8-dione
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Reactant of Route 6
Benzo[1,2-b:4,5-b']dithiophene-4,8-dione

Citations

For This Compound
368
Citations
Y Wang, K Long Ng, G Azimi - Batteries & Supercaps, 2022 - Wiley Online Library
The achievable cell‐level specific energy density of existing aluminum‐ion batteries (AIBs) employing AlCl 4 − intercalation type cathodes is intrinsically limited by the chloroaluminate …
M Durai, L Liu, P Frère, T Roisnel… - European Journal of …, 2023 - Wiley Online Library
The reactivity of benzo[1,2‐b : 4,5‐b′]dithiophene‐4,8‐dione in Pd‐catalyzed C−H arylation was investigated. Using aryl bromides as aryl source in the presence of carbonate bases in …
HS Chung, WH Lee, CE Song, Y Shin, J Kim… - …, 2014 - ACS Publications
A series of novel benzo[1,2-b:4,5-b′]dithiophene (BDT)-based conjugated polymers were synthesized using a Stille cross-coupling reaction. These polymers contained dithienyl thieno[…
Number of citations: 54 pubs.acs.org
E Zhu, G Ge, J Shu, M Yi, L Bian, J Hai, J Yu… - Journal of Materials …, 2014 - pubs.rsc.org
A general methodology has been proposed for the straightforward access to 4,8-functionalized benzo[1,2-b:4,5-b′]dithiophenes (BDTs) via Pd mediated coupling reactions including …
Number of citations: 35 pubs.rsc.org
B Kan, Q Zhang, F Liu, X Wan, Y Wang, W Ni… - Chemistry of …, 2015 - ACS Publications
Two acceptor–donor–acceptor small molecules based on thieno[3,2-b]thiophene-substituted benzo[1,2-b:4,5-b′]dithiophene, DRBDT-TT with alkyl side chain and DRBDT-STT with …
Number of citations: 81 pubs.acs.org
J Kim, JB Park, WH Lee, J Moon, J Kim… - Journal of Polymer …, 2018 - Wiley Online Library
A new donor–acceptor (D–A) conjugated copolymer based on benzo[1,2‐b:4,5‐b′]dithiophene (BDT) and thieno[3,4‐c]pyrrole‐4,6‐dione (TPD) was synthesized via a Stille cross‐…
Number of citations: 4 onlinelibrary.wiley.com
J Hou, MH Park, S Zhang, Y Yao, LM Chen, JH Li… - …, 2008 - ACS Publications
Bandgap and molecular energy level control are of great importance in improving photovoltaic properties of conjugated polymers. A common approach to tuning these parameters is to …
Number of citations: 891 pubs.acs.org
HG Kim, SB Jo, C Shim, J Lee, J Shin… - Journal of Materials …, 2012 - pubs.rsc.org
Two benzo[1,2-b:4,5-b′]dithiophene (BDT) derivatives with conjugated substituents, triisopropylsilylethynyl (TIPS) and 4-octylphenylethynyl groups, were synthesized as donor units (D…
Number of citations: 38 pubs.rsc.org
M Bolognesi, D Gedefaw, D Dang, P Henriksson… - RSC Advances, 2013 - pubs.rsc.org
Two medium gap semiconducting polymers, P(1)-Q-BDT-4TR and P(2)-FQ-BDT-4TR, based on alternate units of alkyl-dithiophene substituted benzodithiophene (BDT) and quinoxaline …
Number of citations: 44 pubs.rsc.org
AL Ramirez, BC Chan, DT De Lill - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 68| Part 5| May 2012| Page o1428 doi:10.1107/S1600536812015826 Open Open …
Number of citations: 4 scripts.iucr.org

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